methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
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Description
Methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.15935417 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
1. Overview of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various eukaryotic protein kinases, which play critical roles in cellular processes such as growth, differentiation, and survival. The structure of this compound suggests potential for significant biological activity due to the presence of the pyrazolo[3,4-d]pyrimidine scaffold.
2. Antitumor Activity
Research has shown that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit promising antitumor properties. For instance:
- In Vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited high inhibitory activity against various cancer cell lines. The compound with a similar structure had an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1a | A549 | 2.24 |
Doxorubicin | A549 | 9.20 |
1d | MCF-7 | 1.74 |
The above table summarizes the antitumor efficacy of selected compounds against specific cancer cell lines.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in tumor growth and proliferation. The inhibition leads to apoptosis in cancer cells as evidenced by flow cytometric analysis .
4. Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives:
- Antibacterial Studies : Research indicates these compounds can inhibit bacterial proliferation. For example, certain pyrazolo[3,4-d]pyrimidines showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential dual-action as anticancer and antimicrobial agents .
5. Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidines:
- A study evaluated a library of pyrazolo[3,4-d]pyrimidines against various bacterial strains and found significant antibacterial activity in several derivatives .
6. Conclusion
This compound represents a promising candidate within the pyrazolo[3,4-d]pyrimidine class for further development as an anticancer and antimicrobial agent. Its ability to inhibit key kinases involved in tumor progression and its potential antibacterial properties warrant further investigation.
Properties
IUPAC Name |
methyl 4-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-5-4-6-19(15(14)2)28-21-18(11-25-28)22(30)27(13-24-21)12-20(29)26-17-9-7-16(8-10-17)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRQMVLHRXCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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